REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([OH:10])=O)=[N:6][CH:7]=1.CN(C=O)C.S(Cl)(Cl)=O.Cl.[NH:21]1[CH2:24][CH2:23][CH2:22]1.C(N(CC)CC)C.Cl>ClCCl.C1(C)C=CC=CC=1>[N:21]1([C:8]([C:5]2[CH:4]=[N:3][C:2]([Cl:1])=[CH:7][N:6]=2)=[O:10])[CH2:24][CH2:23][CH2:22]1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1N=CC(=NC1)C(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.N1CCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
layer B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
62.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was agitated for at least 30 minutes at −5° C. to −10° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
To a flask fitted with overhead stirrer, condenser
|
Type
|
WASH
|
Details
|
The thionyl chloride was washed into the flask with toluene (0.2 vols)
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated at 60-65° C. for at least 4 hours
|
Type
|
TEMPERATURE
|
Details
|
cooled to 40-45° C.
|
Type
|
DISTILLATION
|
Details
|
distilled under vacuum
|
Type
|
CUSTOM
|
Details
|
removing approximately 4.5 vol distillates
|
Type
|
DISTILLATION
|
Details
|
distilling to a final volume of 3.2 vols
|
Type
|
ADDITION
|
Details
|
Toluene (10.6 vol) was added
|
Type
|
DISTILLATION
|
Details
|
the mixture distilled under vacuum at 40-45° C.
|
Type
|
CUSTOM
|
Details
|
removing approximately 9.1 vol distillates
|
Type
|
DISTILLATION
|
Details
|
distilling to a final volume of 4.7 vols
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to 20-25° C.
|
Type
|
ADDITION
|
Details
|
dichloromethane (10.6 vols) added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0-5° C
|
Type
|
CUSTOM
|
Details
|
Meanwhile, to a second flask fitted with overhead stirrer, condenser
|
Type
|
TEMPERATURE
|
Details
|
maintaining the reaction temperature from 20-25° C.
|
Type
|
WASH
|
Details
|
the triethylamine was washed into the flask with dichloromethane (0.13 vols)
|
Type
|
TEMPERATURE
|
Details
|
the mixture cooled to −5° C. to −10° C
|
Type
|
ADDITION
|
Details
|
The acid chloride solution in the first flask was added to the second flask in portions
|
Type
|
TEMPERATURE
|
Details
|
maintaining the reaction temperature at −5° C. to −10° C. over a time period of 2-5 hours
|
Duration
|
3.5 (± 1.5) h
|
Type
|
ADDITION
|
Details
|
after the acid chloride addition
|
Type
|
ADDITION
|
Details
|
Water (10.6 vols) was added to the second flask
|
Type
|
TEMPERATURE
|
Details
|
to increase to 20-25° C
|
Type
|
STIRRING
|
Details
|
The mixture was agitated for approximately 25 minutes
|
Duration
|
25 min
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
CUSTOM
|
Details
|
at 20-25° C
|
Type
|
STIRRING
|
Details
|
The mixture was agitated for 30 minutes at this temperature
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
ADDITION
|
Details
|
the organic phase was treated with 26% w/w sodium chloride solution (approximately 8.9 vols) and the batch
|
Type
|
STIRRING
|
Details
|
agitated at 20-25° C. for at least 15 minutes
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
TEMPERATURE
|
Details
|
the organic layers was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
dichloromethane was removed by atmospheric distillation
|
Type
|
DISTILLATION
|
Details
|
distilling to a final volume of approximately 1-2 vols
|
Type
|
DISTILLATION
|
Details
|
collecting approximately 11.9 vols distillates
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was cooled to 20-25° C.
|
Type
|
ADDITION
|
Details
|
heptane (10.5 vols) added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 60 minutes
|
Duration
|
60 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 90-100° C
|
Type
|
FILTRATION
|
Details
|
The hot solution was filtered through a filter
|
Type
|
ADDITION
|
Details
|
containing 10% w/w of activated charcoal into a clean dry vessel
|
Type
|
WASH
|
Details
|
The filter was washed with heptane (0.43 vols)
|
Type
|
TEMPERATURE
|
Details
|
the solution cooled to 20-25° C. over at least 2 hours
|
Type
|
CUSTOM
|
Details
|
The resulting crystallised slurry
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
the solid washed with pentane (0.94 vols)
|
Type
|
CUSTOM
|
Details
|
After drying in the vacuum oven at 40° C. overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCC1)C(=O)C1=NC=C(N=C1)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |